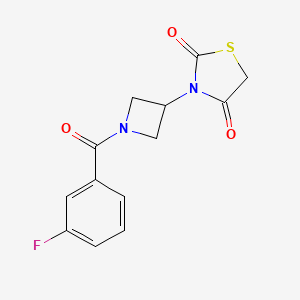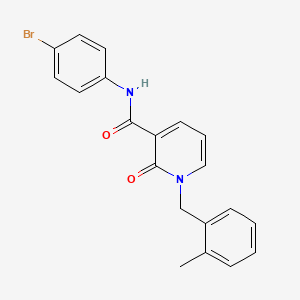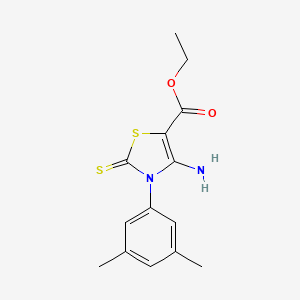
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide, also known as CDPTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CDPTB is a small molecule inhibitor that targets the transcription factor STAT3, which is known to play a key role in cancer development and progression.
Mécanisme D'action
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, which prevents STAT3 from translocating to the nucleus and activating the transcription of target genes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in scientific research, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. This compound can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to explore the role of this compound in other diseases, such as autoimmune disorders. Furthermore, the development of more potent and selective this compound analogs could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide involves a multistep process that starts with the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanal in the presence of a base to form an imine intermediate. This intermediate is then reacted with sodium azide to form the corresponding triazole. Finally, the triazole is coupled with 4-bromobenzoyl chloride to yield this compound. The purity of the compound can be confirmed by HPLC and NMR analysis.
Applications De Recherche Scientifique
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. STAT3 signaling pathway has been shown to play a critical role in cancer development and progression, and this compound has been found to inhibit this pathway by binding to the SH2 domain of STAT3. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, pancreatic cancer, and glioblastoma. Furthermore, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(2,3)13(10-16)18-14(21)11-4-6-12(7-5-11)20-9-8-17-19-20/h4-9,13H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZETFYNPCOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)


![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)


![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)




![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)